molecular formula C12H17N3O2 B7975150 4-[(3-Amino-5-methylphenyl)formamido]butanamide

4-[(3-Amino-5-methylphenyl)formamido]butanamide

Cat. No.: B7975150
M. Wt: 235.28 g/mol
InChI Key: OBLNFPCXNFMSHH-UHFFFAOYSA-N
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Description

4-[(3-Amino-5-methylphenyl)formamido]butanamide is an organic compound with a complex structure that includes an aromatic amine and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-5-methylphenyl)formamido]butanamide typically involves the reaction of 3-amino-5-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with formic acid to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Amino-5-methylphenyl)formamido]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

4-[(3-Amino-5-methylphenyl)formamido]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(3-Amino-5-methylphenyl)formamido]butanamide exerts its effects involves its interaction with specific molecular targets. The aromatic amine group can form hydrogen bonds with biological molecules, while the formamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Amino-5-methoxyphenyl)formamido]butanamide
  • 4-[(3-Amino-5-chlorophenyl)formamido]butanamide
  • 4-[(3-Amino-5-fluorophenyl)formamido]butanamide

Uniqueness

4-[(3-Amino-5-methylphenyl)formamido]butanamide is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

3-amino-N-(4-amino-4-oxobutyl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-5-9(7-10(13)6-8)12(17)15-4-2-3-11(14)16/h5-7H,2-4,13H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLNFPCXNFMSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)NCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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